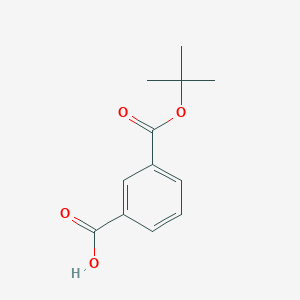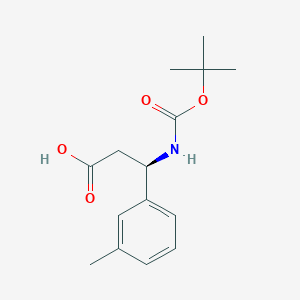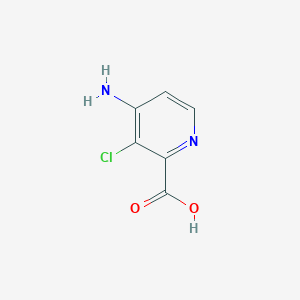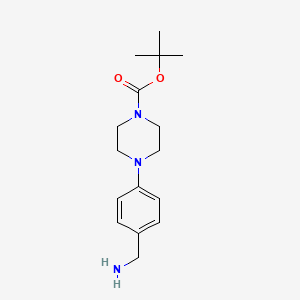
Acide 2-bromométhylphénylboronique
Vue d'ensemble
Description
2-Bromomethylphenylboronic acid (2-BMPBA) is a widely used boronic acid derivative that is used in a variety of chemical and biological applications. It is a versatile reagent that has been used in many different areas of research and development, including drug discovery, biochemistry, and biotechnology. In
Applications De Recherche Scientifique
1. Synthèse de viologène benzylique fonctionnalisé par un acide boronique L'acide 2-bromométhylphénylboronique peut être utilisé comme réactif pour synthétiser un viologène benzylique fonctionnalisé par un acide boronique (o-BBV) à partir de 4,4′-bipyridine . Ce composé trouve son application en tant que chémiosenseur pour détecter le glucose dans l'eau aqueuse .
Préparation de dérivés de l'isoquinoléine
Ce composé peut également être utilisé pour synthétiser l'acide 2-(azidométhyl)phénylboronique, qui est ensuite utilisé dans la préparation de dérivés de l'isoquinoléine .
Développement de sondes fluorescentes
Des dérivés d'acide arylboronique peuvent être synthétisés en utilisant l'this compound. Ces dérivés peuvent être utilisés comme sondes fluorescentes pour la détection du peroxyde d'hydrogène .
Études de la rupture de la liaison carbone-bore
Ce composé est impliqué dans des études de la rupture de la liaison carbone-bore du cyclène à pendentif phénylboronate .
Développement de systèmes sensoriels
L'this compound est utilisé dans le développement d'un système sensoriel pour détecter le glucose ou d'autres monosaccharides et hydroxycarboxylates .
6. Synthèse de sels de phosphonium triaryle et tétraaryle boronés Ce composé est utilisé dans la synthèse de sels de phosphonium triaryle et tétraaryle boronés, qui sont utilisés dans des études de cytotoxicité .
Détermination du mercure avec des chémiosenseurs
L'this compound est utilisé dans la détermination colorimétrique et fluorométrique du mercure avec des chémiosenseurs composés de rhodamine et de groupes acide boronique .
Synthèse d'acides boroniques contenant de l'imidazolium
Ce composé est utilisé dans des réactions avec l'adénine pour des molécules ayant des activités anti-inflammatoires et antitumorales .
Safety and Hazards
2-Bromomethylphenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
2-Bromomethylphenylboronic acid is a versatile reagent used in organic synthesis. Its primary targets are various organic compounds with which it can form bonds, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Bromomethylphenylboronic acid acts as a boron reagent. It undergoes transmetalation, a process where it transfers its organic group to a metal, typically palladium . This reaction is facilitated by a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway involving 2-Bromomethylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction is a key method for forming carbon-carbon bonds, an essential process in organic synthesis . The products of these reactions are often used in various fields, including medicinal chemistry, materials science, and agrochemicals .
Result of Action
The result of 2-Bromomethylphenylboronic acid’s action is the formation of new organic compounds. For example, it can be used to synthesize boronic acid-functionalized benzyl viologen, which can act as a chemosensor to sense glucose in aqueous water . It can also be used in the synthesis of isoquinoline derivatives .
Action Environment
The action of 2-Bromomethylphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst . The reaction is typically performed in a polar solvent, such as water or an alcohol . The temperature and pH can also impact the reaction’s efficiency . Furthermore, 2-Bromomethylphenylboronic acid should be stored at a temperature of 2-8°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
2-Bromomethylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of boron-carbon bonds. This compound interacts with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with glucose, where 2-Bromomethylphenylboronic acid acts as a chemosensor to detect glucose levels in aqueous solutions . Additionally, it is involved in the synthesis of isoquinoline derivatives and boronated triaryl and tetraaryl phosphonium salts, which are used in cytotoxicity studies . The nature of these interactions often involves the formation of reversible covalent bonds between the boronic acid group and diols or other nucleophilic groups present in biomolecules.
Cellular Effects
2-Bromomethylphenylboronic acid has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in glucose metabolism, thereby impacting cellular energy production and metabolic flux . Furthermore, 2-Bromomethylphenylboronic acid has been used in studies to detect hydrogen peroxide, indicating its role in oxidative stress responses and cellular redox regulation . These effects highlight the compound’s potential in studying cellular responses to metabolic and oxidative stress.
Molecular Mechanism
The molecular mechanism of 2-Bromomethylphenylboronic acid involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it has been used to study the cleavage of carbon-boron bonds in phenylboronate-pendant cyclen, which provides insights into enzyme catalysis and substrate specificity . Additionally, 2-Bromomethylphenylboronic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromomethylphenylboronic acid can change over time due to its stability and degradation. The compound is generally stable when stored at temperatures between 2-8°C . Prolonged exposure to light or air can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that 2-Bromomethylphenylboronic acid can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Bromomethylphenylboronic acid vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and metabolic processes without causing significant toxicity . At higher doses, 2-Bromomethylphenylboronic acid may exhibit toxic effects, including cellular damage and disruption of normal physiological functions . These threshold effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
2-Bromomethylphenylboronic acid is involved in several metabolic pathways, particularly those related to boron metabolism. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of boron-containing compounds . Additionally, it can affect metabolic flux by modulating the activity of key enzymes in glucose and oxidative metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-Bromomethylphenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The transport and distribution of 2-Bromomethylphenylboronic acid are crucial for its efficacy in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Bromomethylphenylboronic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it interacts with target biomolecules . These localization patterns are essential for understanding the compound’s activity and function within different cellular contexts.
Propriétés
IUPAC Name |
[2-(bromomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVJCOQGXCONPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378330 | |
| Record name | 2-Bromomethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91983-14-1 | |
| Record name | 2-Bromomethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Bromomethylphenylboronic acid facilitate the creation of responsive polymer films?
A1: 2-Bromomethylphenylboronic acid plays a crucial role in creating polymer films that exhibit color changes in response to specific analytes. [] This is achieved through its ability to react with other molecules, enabling the functionalization of polymers. For instance, in the study by [], the 2-Bromomethylphenylboronic acid was incorporated into polystyrene-b-poly(2vinyl pyridine) (PS-b-P2VP) block copolymers. This functionalization allowed the polymer films to bind with glucose, triggering a visible color change from green to orange. This demonstrates the potential of using 2-Bromomethylphenylboronic acid in developing sensor materials for various applications.
Q2: Beyond glucose detection, what other applications are possible with 2-Bromomethylphenylboronic acid functionalized polymers?
A2: The versatility of 2-Bromomethylphenylboronic acid extends beyond glucose detection. The research by [] highlights its potential in creating responsive polymer films for detecting other analytes. By functionalizing the PS-b-P2VP copolymer with bromoethylamine instead of 2-Bromomethylphenylboronic acid, researchers were able to immobilize Ovalbumin antibodies on the polymer film. These modified films exhibited a color change specifically in the presence of Ovalbumin protein. This example illustrates the adaptability of 2-Bromomethylphenylboronic acid in tailoring polymer films for detecting a variety of target molecules by modifying the functional group attached to the polymer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


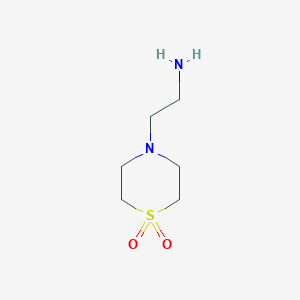

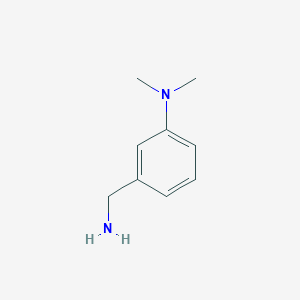
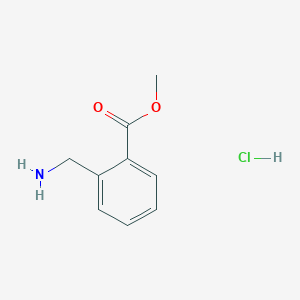
![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)
